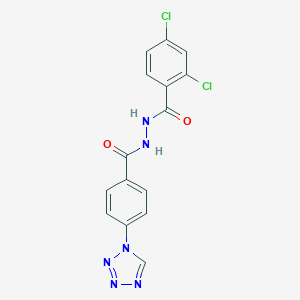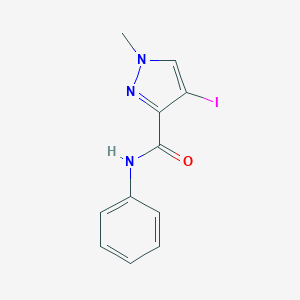![molecular formula C21H18BrNO5 B214326 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214326.png)
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a compound that has attracted significant attention in scientific research due to its potential for various applications.
Wissenschaftliche Forschungsanwendungen
The compound 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to reduce inflammation in the body. Additionally, this compound has been studied for its potential as an anti-bacterial agent due to its ability to inhibit the growth of bacteria.
Wirkmechanismus
The mechanism of action of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the inhibition of various enzymes in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the suppression of cancer cell growth. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. This inhibition leads to the reduction of inflammation in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one have been studied extensively. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, this compound has been shown to reduce the production of inflammatory mediators in the body, leading to the reduction of inflammation. This compound has also been shown to inhibit the growth of bacteria, leading to its potential as an anti-bacterial agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments include its potential as an anti-cancer, anti-inflammatory, and anti-bacterial agent. However, there are limitations to its use in lab experiments. For example, the compound may have limited solubility in certain solvents, which can affect its bioavailability. Additionally, the compound may have toxicity concerns, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. One future direction is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to explore the potential of this compound as an anti-cancer, anti-inflammatory, and anti-bacterial agent. Further studies are also needed to determine the optimal dosage and administration of this compound for its various applications. Finally, more research is needed to explore the potential of this compound for other applications, such as in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps. Initially, 5-bromo-3-ethyl-1H-indole-2,3-dione is reacted with ethyl 4-bromoacetoacetate in the presence of potassium carbonate to yield 5-bromo-3-ethyl-1-(4-oxobut-2-en-1-yl)-1H-indole-2,3-dione. The next step involves the reaction of this intermediate with 1,3-benzodioxole-5-carbaldehyde in the presence of sodium ethoxide to yield the final product.
Eigenschaften
Produktname |
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C21H18BrNO5 |
Molekulargewicht |
444.3 g/mol |
IUPAC-Name |
3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-5-bromo-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C21H18BrNO5/c1-2-23-17-7-5-14(22)10-16(17)21(26,20(23)25)11-15(24)6-3-13-4-8-18-19(9-13)28-12-27-18/h3-10,26H,2,11-12H2,1H3/b6-3+ |
InChI-Schlüssel |
CANRHKOBTYKTKM-ZZXKWVIFSA-N |
Isomerische SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-6-ethyl-4-thien-2-yl-8-(thien-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B214244.png)




![5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B214256.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide](/img/structure/B214261.png)

![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B214263.png)

![ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B214266.png)